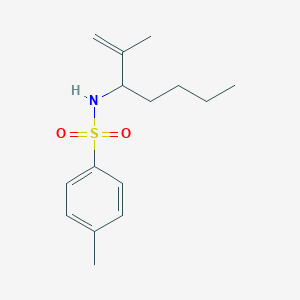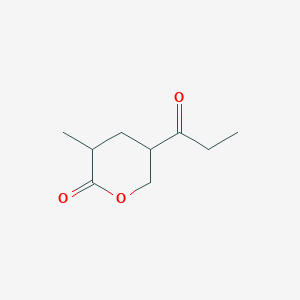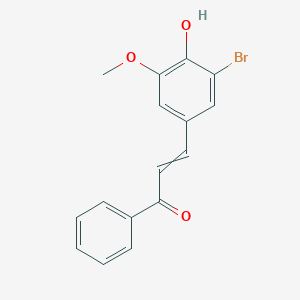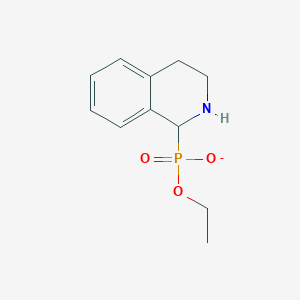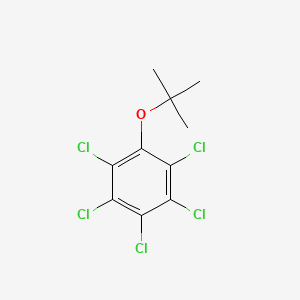
1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene is an organic compound characterized by a benzene ring substituted with five chlorine atoms and a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene typically involves the chlorination of a benzene derivative followed by the introduction of the tert-butoxy group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride. The tert-butoxy group can be introduced via a nucleophilic substitution reaction using tert-butyl alcohol and a strong base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The chlorinated benzene ring can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less chlorinated benzene derivatives.
Substitution: Formation of substituted benzene derivatives with amine or thiol groups.
Scientific Research Applications
1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated benzene ring and tert-butoxy group allow it to bind to specific sites on these targets, potentially altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its application.
Comparison with Similar Compounds
1-tert-Butoxy-4-chlorobenzene: Similar structure but with fewer chlorine atoms, leading to different reactivity and applications.
1-tert-Butoxy-2-propanol: Contains a tert-butoxy group but lacks the chlorinated benzene ring, resulting in different chemical properties.
Uniqueness: 1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene is unique due to its high degree of chlorination and the presence of the tert-butoxy group
Properties
CAS No. |
89752-05-6 |
|---|---|
Molecular Formula |
C10H9Cl5O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H9Cl5O/c1-10(2,3)16-9-7(14)5(12)4(11)6(13)8(9)15/h1-3H3 |
InChI Key |
SWJXHYGKWGDBIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



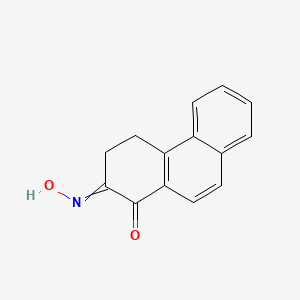
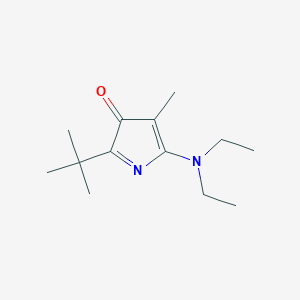
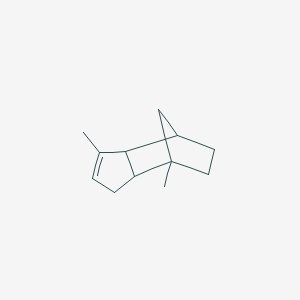
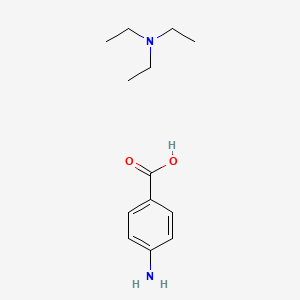
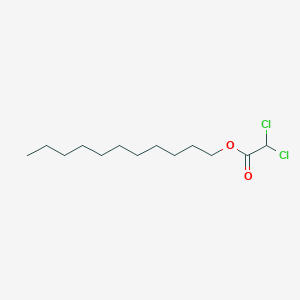

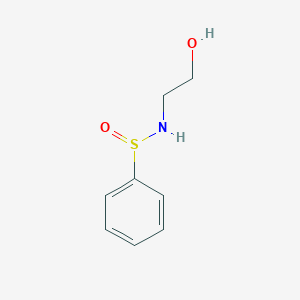
![3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal](/img/structure/B14376945.png)

